molecular formula C32H32N2O13S4 B12740922 Ethanesulfonic acid, 2-((1,1-dioxido-6'-((2-(4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)ethyl)amino)spiro(3H-2,1-benzoxathiole-3,9'-(9H)xanthen)-3'-yl)methylamino)- CAS No. 73384-97-1

Ethanesulfonic acid, 2-((1,1-dioxido-6'-((2-(4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)ethyl)amino)spiro(3H-2,1-benzoxathiole-3,9'-(9H)xanthen)-3'-yl)methylamino)-

Katalognummer: B12740922
CAS-Nummer: 73384-97-1
Molekulargewicht: 780.9 g/mol
InChI-Schlüssel: AHAHQZNVJHFDEH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethanesulfonic acid, 2-((1,1-dioxido-6’-((2-(4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)ethyl)amino)spiro(3H-2,1-benzoxathiole-3,9’-(9H)xanthen)-3’-yl)methylamino)- is a complex organic compound with a unique structure that combines multiple functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethanesulfonic acid, 2-((1,1-dioxido-6’-((2-(4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)ethyl)amino)spiro(3H-2,1-benzoxathiole-3,9’-(9H)xanthen)-3’-yl)methylamino)- involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core spiro(3H-2,1-benzoxathiole-3,9’-(9H)xanthen) structure, followed by the introduction of the sulfonyl and sulfooxy groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and controlled environments to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process would likely include purification steps such as crystallization or chromatography to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Ethanesulfonic acid, 2-((1,1-dioxido-6’-((2-(4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)ethyl)amino)spiro(3H-2,1-benzoxathiole-3,9’-(9H)xanthen)-3’-yl)methylamino)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of simpler sulfonyl compounds.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce simpler sulfonyl compounds.

Wissenschaftliche Forschungsanwendungen

Ethanesulfonic acid, 2-((1,1-dioxido-6’-((2-(4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)ethyl)amino)spiro(3H-2,1-benzoxathiole-3,9’-(9H)xanthen)-3’-yl)methylamino)- has several scientific research applications:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of ethanesulfonic acid, 2-((1,1-dioxido-6’-((2-(4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)ethyl)amino)spiro(3H-2,1-benzoxathiole-3,9’-(9H)xanthen)-3’-yl)methylamino)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methanesulfonic acid: A simpler sulfonic acid with similar chemical properties.

    Benzenesulfonic acid: Another sulfonic acid with a different aromatic structure.

    Toluene-4-sulfonic acid: A sulfonic acid with a toluene backbone.

Uniqueness

Ethanesulfonic acid, 2-((1,1-dioxido-6’-((2-(4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)ethyl)amino)spiro(3H-2,1-benzoxathiole-3,9’-(9H)xanthen)-3’-yl)methylamino)- is unique due to its complex structure, which combines multiple functional groups and a spiro backbone

Eigenschaften

CAS-Nummer

73384-97-1

Molekularformel

C32H32N2O13S4

Molekulargewicht

780.9 g/mol

IUPAC-Name

2-[[1,1-dioxo-6'-[2-[4-(2-sulfooxyethylsulfonyl)phenyl]ethylamino]spiro[2,1λ6-benzoxathiole-3,9'-xanthene]-3'-yl]-methylamino]ethanesulfonic acid

InChI

InChI=1S/C32H32N2O13S4/c1-34(16-18-49(37,38)39)24-9-13-27-30(21-24)46-29-20-23(8-12-26(29)32(27)28-4-2-3-5-31(28)50(40,41)47-32)33-15-14-22-6-10-25(11-7-22)48(35,36)19-17-45-51(42,43)44/h2-13,20-21,33H,14-19H2,1H3,(H,37,38,39)(H,42,43,44)

InChI-Schlüssel

AHAHQZNVJHFDEH-UHFFFAOYSA-N

Kanonische SMILES

CN(CCS(=O)(=O)O)C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)NCCC5=CC=C(C=C5)S(=O)(=O)CCOS(=O)(=O)O)C6=CC=CC=C6S(=O)(=O)O3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.